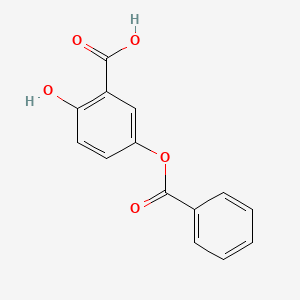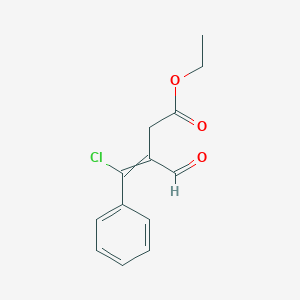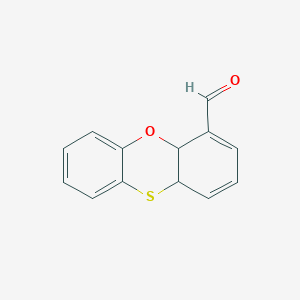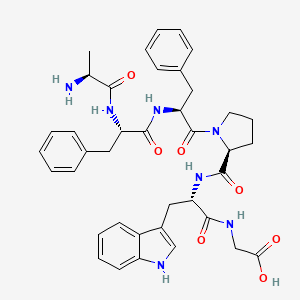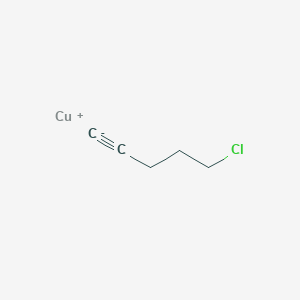
5-Chloropent-1-yne;copper(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloropent-1-yne;copper(1+),: also known as 5-Chloro-1-pentyne, is an organochlorine compound with the molecular formula C(_5)H(_7)Cl. It is characterized by the presence of a chlorine atom attached to the fifth carbon of a pent-1-yne chain. This compound is notable for its applications in organic synthesis, particularly in the formation of various complex molecules through catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Synthesis of 5-Chloro-1-pentyne:
Starting Materials: The synthesis typically begins with 1-pentyne and a chlorinating agent such as thionyl chloride (SOCl(_2)) or phosphorus trichloride (PCl(_3)).
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent. The mixture is usually refluxed to ensure complete chlorination.
Procedure: 1-Pentyne is reacted with the chlorinating agent in the presence of a base like pyridine to neutralize the hydrogen chloride formed during the reaction. The product, 5-Chloro-1-pentyne, is then purified by distillation or chromatography.
-
Industrial Production Methods:
Catalytic Processes: Industrially, 5-Chloro-1-pentyne can be produced using catalytic processes involving copper catalysts. These processes are designed to be efficient and scalable, often involving continuous flow reactors to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions:
Reagents and Conditions: 5-Chloro-1-pentyne undergoes nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides. These reactions typically require a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base to facilitate the substitution.
Products: The major products of these reactions are substituted pentynes, where the chlorine atom is replaced by the nucleophile.
-
Addition Reactions:
Reagents and Conditions: The triple bond in 5-Chloro-1-pentyne can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride). These reactions are usually carried out at room temperature or slightly elevated temperatures.
Products: The addition of halogens results in dihalogenated products, while the addition of hydrogen halides yields haloalkenes.
-
Coupling Reactions:
Reagents and Conditions: In the presence of copper catalysts, 5-Chloro-1-pentyne can undergo coupling reactions with organostannanes or organoboranes to form more complex organic molecules.
Products: These reactions are valuable in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: 5-Chloro-1-pentyne is used as a building block in the synthesis of complex organic molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
Drug Development: The compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its derivatives have been studied for their potential therapeutic properties.
Industry
Material Science: 5-Chloro-1-pentyne is used in the production of specialty polymers and materials with unique properties
Mechanism of Action
The mechanism by which 5-Chloro-1-pentyne exerts its effects in chemical reactions involves the activation of the triple bond and the chlorine atom. The triple bond can act as a nucleophile or electrophile, depending on the reaction conditions, while the chlorine atom can participate in substitution reactions. The presence of copper catalysts often facilitates these reactions by stabilizing intermediates and lowering activation energies.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-pentyne: Similar in structure but with the chlorine atom attached to the second carbon. It exhibits different reactivity due to the position of the chlorine atom.
5-Bromopent-1-yne: A bromine analog of 5-Chloro-1-pentyne. Bromine is more reactive than chlorine, leading to different reaction conditions and products.
5-Iodopent-1-yne: An iodine analog, which is even more reactive than bromine and chlorine, often used in coupling reactions due to its high reactivity.
Uniqueness
5-Chloro-1-pentyne is unique due to its balanced reactivity, making it suitable for a wide range of chemical reactions. Its chlorine atom provides a good leaving group for substitution reactions, while the triple bond offers multiple sites for addition and coupling reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
177651-96-6 |
|---|---|
Molecular Formula |
C5H6ClCu |
Molecular Weight |
165.10 g/mol |
IUPAC Name |
5-chloropent-1-yne;copper(1+) |
InChI |
InChI=1S/C5H6Cl.Cu/c1-2-3-4-5-6;/h3-5H2;/q-1;+1 |
InChI Key |
WEGZNGXRSFVFNB-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CCCCCl.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


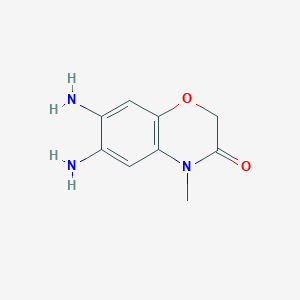
![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
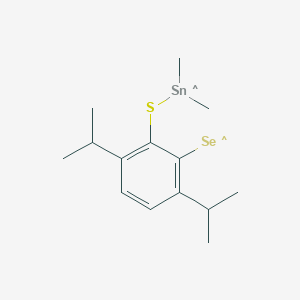
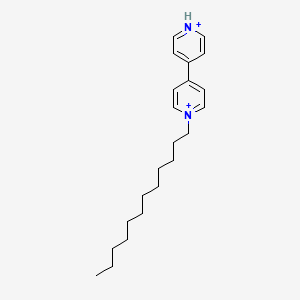
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
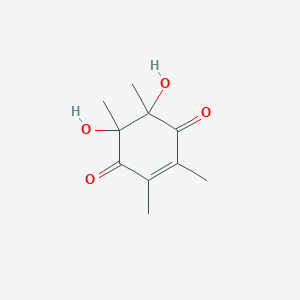
![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)
